GABAA α5 Receptor Binding Affinity: Class-Level Inference vs. Triazoloquinazoline Analogs
The [1,2,3]triazolo[1,5-a]quinazoline scaffold, to which the target compound belongs, has been shown to bind to benzodiazepine receptors with interesting affinity. While direct binding data for 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is not reported, a general structure-activity relationship (SAR) within the class indicates that N5-substitution profoundly influences receptor affinity [1]. For instance, in a related series, an N5-cyclopentyl substituent yielded a Ki of approximately 50 nM at the benzodiazepine site, whereas a bulkier N5-arylpropyl group shifted affinity. This class-level evidence suggests the target compound's unique N-(2-phenylpropyl) group is a key differentiator from simpler alkylamine analogs. It is important to note that specific data for the comparator at this receptor is absent, and this inference is drawn from class-level SAR.
| Evidence Dimension | GABAA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Specific Ki value not reported in accessible literature. |
| Comparator Or Baseline | N5-cyclopentyl analog in the triazoloquinazolinone series reported Ki ≈ 50 nM (Biagi et al., 1996, for structurally related compounds). |
| Quantified Difference | Not calculable due to lack of target data; class-level inference suggests structural divergence leads to different binding profiles. |
| Conditions | In vitro benzodiazepine receptor binding assay using rat cortical membranes (based on class studies). |
Why This Matters
For procurement in CNS research, the N-(2-phenylpropyl) moiety distinguishes this compound from N-alkyl or N-cycloalkyl analogs, potentially altering its selectivity for GABAA α5 subunit-containing receptors, which are implicated in cognition enhancement with reduced sedation.
- [1] Biagi, G., et al. (1996). 1,2,3-triazolo[1.5-a]quinazolines: synthesis, benzodiazepine receptor binding and theoretical calculations. Il Farmaco, 51(2), 137-143. PMID: 8857209. View Source
